molecular formula C14H16O4S B1671260 Esonarimod CAS No. 101973-77-7

Esonarimod

Cat. No.: B1671260
CAS No.: 101973-77-7
M. Wt: 280.34 g/mol
InChI Key: YRSSFEUQNAXQMX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Esonarimod, also known as KE-298, primarily targets inflammatory cytokines such as IL-1β, IL-6, and IL-8 . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.

Mode of Action

This compound interacts with its targets by inhibiting the production of these inflammatory cytokines from human peripheral blood mononuclear cells . This interaction results in the suppression of inflammation, which is beneficial in conditions such as arthritis.

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation. By inhibiting the production of inflammatory cytokines, it disrupts the signaling pathways that lead to inflammation. The compound is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .

Pharmacokinetics

After oral administration, this compound is rapidly and almost completely absorbed, and is well distributed throughout the body . The major component in plasma is the active metabolite, deacetyl-esonarimod, which accounts for approximately 50% of the plasma radioactivity . This compound undergoes extensive metabolism, with urinary and biliary excretions accounting for 89% and 10% of the dose, respectively .

Result of Action

The primary result of this compound’s action is the suppression of inflammation. This is achieved by inhibiting the production of inflammatory cytokines from human peripheral blood mononuclear cells . This makes this compound effective in suppressing various animal models of arthritis .

Chemical Reactions Analysis

Esonarimod undergoes various chemical reactions, including:

Comparison with Similar Compounds

Esonarimod is unique in its ability to inhibit multiple inflammatory cytokines simultaneously. Similar compounds include:

Properties

IUPAC Name

2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSFEUQNAXQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048805
Record name Esonarimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101973-77-7
Record name α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101973-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esonarimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esonarimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESONARIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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